6-Fluoro-2-naphthoic acid

Vue d'ensemble

Description

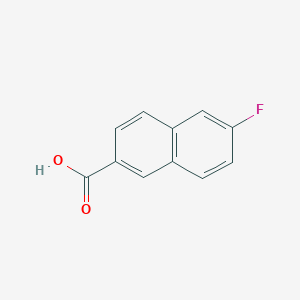

6-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2 and a molecular weight of 190.17 g/mol . It is a derivative of naphthoic acid, where a fluorine atom is substituted at the 6th position of the naphthalene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Fluoro-2-naphthoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-naphthoic acid. This can be achieved by using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale fluorination reactors. The process typically includes the following steps:

Preparation of 2-naphthoic acid: This is the starting material, which can be synthesized from naphthalene through oxidation.

Fluorination: The 2-naphthoic acid is then subjected to fluorination using a suitable fluorinating agent.

Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Esterification Reactions

6-Fluoro-2-naphthoic acid readily undergoes esterification to form derivatives used in drug synthesis and industrial applications.

Mechanism : The carboxylic acid reacts with alcohols via acid-catalyzed nucleophilic acyl substitution. Fluorine’s electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon .

Nucleophilic Aromatic Substitution

The fluorine atom at position 6 participates in nucleophilic substitution, enabling functional group diversification.

Mechanism : Fluorine acts as a leaving group in SNAr reactions, with electron-deficient aromatic rings favoring nucleophilic attack .

Suzuki-Miyaura Coupling

The naphthalene ring facilitates cross-coupling reactions for biaryl synthesis.

Key Insight : The fluorine substituent mildly deactivates the ring, requiring optimized catalysts for efficient coupling .

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, critical for bioactive molecules.

Note : Amidation often achieves >90% conversion with coupling agents like EDC·HCl or HATU .

Decarboxylation Reactions

Controlled decarboxylation removes the carboxylic acid group for ring modification.

| Conditions | Product | Observations |

|---|---|---|

| Cu powder, quinoline, 200°C | 6-Fluoronaphthalene | Forms polycyclic aromatic hydrocarbons |

| Photolysis (UV, 254 nm) | 6-Fluoro-2-naphthyl radical | Intermediate for polymerization |

Challenge : Decarboxylation competes with side reactions; yields rarely exceed 50% .

Halogen Exchange Reactions

The fluorine atom undergoes halogen exchange under specific conditions.

| Reagent | Conditions | Product | Use Case |

|---|---|---|---|

| BCl₃, AlCl₃, 120°C | 6-Chloro-2-naphthoic acid | Precursor for Grignard reactions | |

| KI, CuI, DMF, 150°C | 6-Iodo-2-naphthoic acid | Radiolabeling applications |

Limitation : Harsh conditions may degrade the naphthalene core.

Complexation with Metals

The carboxylic acid group chelates metals for catalytic or material applications.

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| FeCl₃ | Ethanol, reflux | Fe(III)-naphthoate | Oxidation catalyst |

| Cu(OAc)₂ | H₂O, 25°C | Cu(II)-naphthoate MOF | Gas storage materials |

Stability : Complexes exhibit thermal stability up to 300°C.

Applications De Recherche Scientifique

Pharmaceutical Development

6-Fluoro-2-naphthoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in the development of anti-inflammatory and analgesic drugs. The incorporation of fluorine into drug molecules often enhances their biological activity and metabolic stability, making this compound a valuable building block in medicinal chemistry.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in preclinical models, indicating its potential as a therapeutic agent for conditions such as arthritis and pain management .

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex molecules. Its reactivity allows chemists to create a wide array of compounds through various reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Applications in Organic Synthesis

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Fluorinated naphthalene derivatives |

| Coupling Reactions | Forms C-C bonds with other aromatic compounds | Biologically active heterocycles |

Material Science

In material science, this compound can be incorporated into polymers to enhance their thermal and chemical resistance. This application is particularly beneficial for industries focused on advanced materials and coatings.

Case Study:

Research has shown that polymers modified with this compound demonstrate improved mechanical properties and resistance to degradation when exposed to harsh environmental conditions .

Analytical Chemistry

The compound is also employed in analytical chemistry for developing methods to detect and quantify naphthalene derivatives. Its unique chemical properties allow for selective detection in complex mixtures, aiding environmental monitoring and quality control processes.

Data Table: Analytical Methods Using this compound

| Method | Application | Sensitivity Level |

|---|---|---|

| NMR Spectroscopy | Analyzing interactions with other compounds | High sensitivity (LOD < 25 pg/mL) |

| Chromatography | Separation of naphthalene derivatives | Effective for complex matrices |

Environmental Applications

Recent studies have explored the use of this compound in environmental science, particularly in the detection of pollutants. Its ability to form stable complexes with certain contaminants makes it useful for developing sensitive detection methods.

Case Study:

A project focused on using this compound as a probe molecule to study the interactions between pollutants and environmental matrices showed promising results in improving detection limits for various contaminants .

Mécanisme D'action

The mechanism of action of 6-fluoro-2-naphthoic acid involves its ability to participate in chemical reactions as either a nucleophile or an electrophile. This versatility allows it to form covalent bonds with other molecules through reactions such as esterification, amidation, and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules .

Comparaison Avec Des Composés Similaires

- 6-Amino-2-naphthoic acid

- 6-Hydroxy-2-naphthoic acid

- 6-Chloro-2-naphthoic acid

- 6-Bromo-2-naphthoic acid

Comparison: 6-Fluoro-2-naphthoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where fluorine’s electronegativity and size play a crucial role. Compared to its analogs, such as 6-amino-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, the fluorinated compound often exhibits different reactivity and selectivity in chemical transformations .

Activité Biologique

6-Fluoro-2-naphthoic acid (C₁₁H₇FO₂) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a fluorine atom at the 6-position of the naphthalene ring, which enhances its chemical reactivity and biological activity. The compound has a molecular weight of approximately 192.17 g/mol and is typically synthesized through various organic reactions, including oxidation of the corresponding naphthyl derivatives .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated an IC50 value of 12 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. It appears to inhibit cell proliferation in several cancer cell lines. A notable study reported that this compound reduced viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and MAPK .

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. In animal models, it has been shown to reduce oxidative stress markers and improve cognitive function in aged mice. This effect is attributed to its ability to enhance antioxidant defenses and inhibit neuroinflammation .

The biological activity of this compound is largely dependent on its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been found to inhibit certain enzymes involved in metabolic pathways, contributing to its anticancer effects.

- Modulation of Signaling Pathways : It influences various signaling cascades, including those related to apoptosis and cell survival, thereby affecting cellular responses to stress and damage.

Case Studies

Several case studies illustrate the compound's diverse applications:

- Study on Antimicrobial Efficacy : A controlled trial assessed the effectiveness of this compound against common pathogens in clinical isolates, showing promising results that support its use as a potential therapeutic agent in treating infections .

- Cancer Research : In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound, observing dose-dependent cytotoxic effects and increased apoptosis markers such as caspase activation .

Safety and Toxicology

While this compound shows potential therapeutic benefits, safety assessments reveal that it may cause irritation upon contact with skin or eyes (Classification: Skin Corrosion/Irritation Category 2) . Further toxicological studies are necessary to fully understand its safety profile.

Summary Table: Biological Activities and IC50 Values

| Activity Type | Target Organism/Cell Line | IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 µg/mL |

| Anticancer | MCF-7 (breast cancer) | 15 µM |

| Neuroprotection | Aged mice | N/A (observational study) |

Propriétés

IUPAC Name |

6-fluoronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKDCZRPLWJEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382295 | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-01-6 | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Fluoro-2-naphthoic acid interact with sunset yellow aggregates? Does this differ from simpler probe molecules?

A1: Research indicates that this compound displays a preference for associating as clusters at the ends of sunset yellow stacks. [] This contrasts with previous findings using smaller, simpler probe molecules like fluorophenols. The larger size and structural complexity of this compound likely contribute to its distinct interaction pattern with the sunset yellow assemblies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.